(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
- The compound’s IUPAC name is (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one .
- It belongs to the class of heterocyclic compounds due to the presence of both thiazole and indole rings.
- The compound’s structure features a thiazolidine ring with an imino group and a thiazole ring connected to an indole ring .
- Its molecular formula is C₁₄H₉N₅O₂S₃ .
Preparation Methods
Synthetic Routes: The compound can be synthesized through various routes, including between appropriate precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic method, but typically involve , , and controlled temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories often use similar synthetic strategies.
Chemical Reactions Analysis
Reactions: The compound can undergo , , and reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity and solubility.
Scientific Research Applications
Chemistry: Used as a in drug discovery.
Biology: Investigated for its , , and properties.
Medicine: and .
Industry: May serve as a building block for novel pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve signal transduction pathways , enzyme inhibition , or gene expression modulation .
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole, thiazolidine, and indole moieties sets it apart.
Similar Compounds: Related compounds include , , and .
Remember that this compound’s detailed research and applications might evolve over time, so consulting recent literature is essential for the most up-to-date information
Properties
Molecular Formula |
C15H10N4O2S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(5E)-2-imino-5-(1-methyl-2-oxoindol-3-ylidene)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N4O2S2/c1-18-9-5-3-2-4-8(9)10(12(18)20)11-13(21)19(14(16)23-11)15-17-6-7-22-15/h2-7,16H,1H3/b11-10+,16-14? |
InChI Key |
KSLLCIKIAKOQHQ-ABBKIEILSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=N)S3)C4=NC=CS4)C1=O |
Origin of Product |
United States |
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